
(2-Bromo-6-fluoropyridin-4-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluoropyridin-4-YL)boronic acid is a boronic acid derivative that features a pyridine ring substituted with bromine and fluorine atoms. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoropyridin-4-YL)boronic acid typically involves halogen-metal exchange reactions followed by borylation. One common method is the reaction of 2-bromo-6-fluoropyridine with a metal such as lithium or magnesium to form the corresponding organometallic intermediate, which is then treated with a boron-containing reagent like trimethyl borate or boron tribromide to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-fluoropyridin-4-YL)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is the corresponding phenol.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluoropyridin-4-YL)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Bromo-6-fluoropyridin-4-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the palladium catalyst in Suzuki-Miyaura coupling reactions. This transmetalation step is crucial for the formation of the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor binding in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoropyridine-4-boronic acid: Similar in structure but lacks the bromine atom.
2-Bromo-5-fluoropyridine: Similar but does not contain the boronic acid group.
3-Formylphenylboronic acid: Contains a boronic acid group but differs in the position and type of substituents.
Uniqueness
(2-Bromo-6-fluoropyridin-4-YL)boronic acid is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. This combination of substituents makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C5H4BBrFNO2 |
|---|---|
Peso molecular |
219.81 g/mol |
Nombre IUPAC |
(2-bromo-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H4BBrFNO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H |
Clave InChI |
ACFPEVAMVHUJCW-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=NC(=C1)Br)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


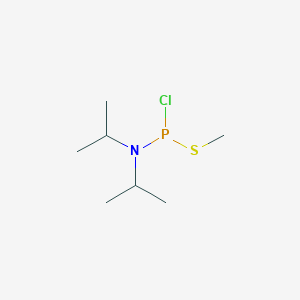
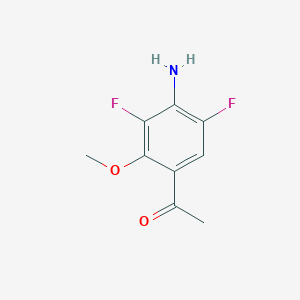
![Pyrano[3,4-c]pyrrole-2,7(3H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) ester, (3aR,7R,7aR)-rel-](/img/structure/B11755247.png)
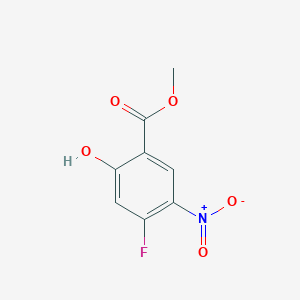
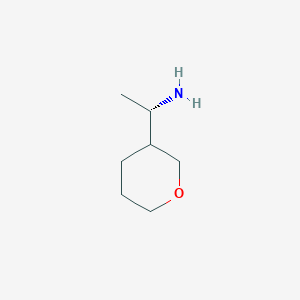
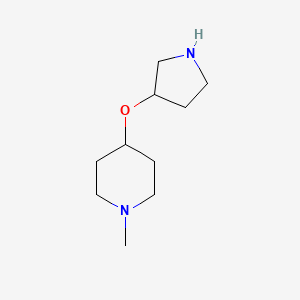
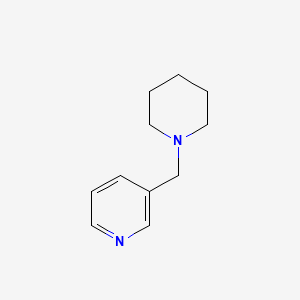
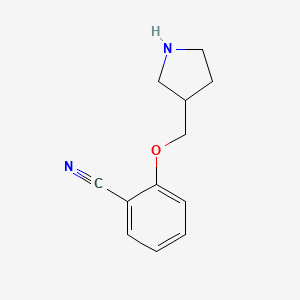
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)

![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)
![(S)-3-Amino-9-chloro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B11755297.png)
![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11755304.png)
![[(4-Chloro-2-fluorophenyl)methyl]boronic acid](/img/structure/B11755311.png)
